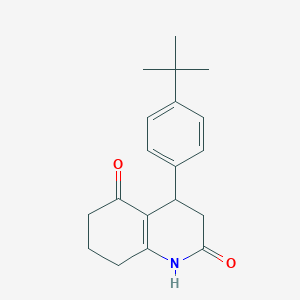
4-(4-tert-butylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Descripción general
Descripción
4-(4-tert-butylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione, commonly known as TQD, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TQD is a member of the quinoline family of compounds, which have been extensively studied for their biological and medicinal properties.
Aplicaciones Científicas De Investigación
TQD has been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Several studies have reported that TQD can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. TQD has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, TQD has been reported to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of TQD is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth and progression. TQD has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including DNA topoisomerase II, which is essential for DNA replication and cell division. TQD has also been reported to modulate the expression of various genes involved in cancer progression, including those involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
TQD has been shown to have several biochemical and physiological effects, including antioxidant and anti-inflammatory properties. TQD has been reported to scavenge free radicals and inhibit the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases. TQD has also been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TQD has several advantages for lab experiments, including its relatively simple synthesis method and its wide range of biological activities. However, TQD also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of TQD. One area of research is the development of TQD derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of the mechanism of action of TQD and its derivatives, which could lead to the development of more effective cancer therapies. Finally, the potential use of TQD in the treatment of neurodegenerative diseases warrants further investigation.
Propiedades
IUPAC Name |
4-(4-tert-butylphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)13-9-7-12(8-10-13)14-11-17(22)20-15-5-4-6-16(21)18(14)15/h7-10,14H,4-6,11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIFQVVECCGUSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-hydroxy-7-(4-methylphenyl)-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B4418807.png)
![3,4,5-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide](/img/structure/B4418812.png)
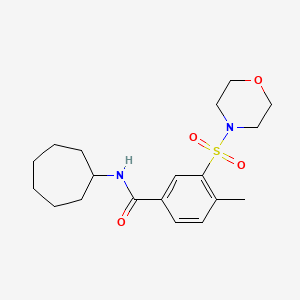
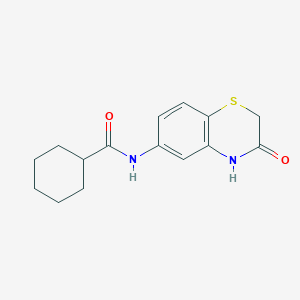
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B4418826.png)
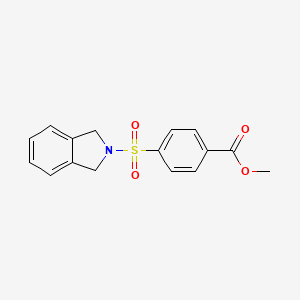
![2-(1,3-benzoxazol-2-ylthio)-N-bicyclo[2.2.1]hept-2-ylacetamide](/img/structure/B4418844.png)
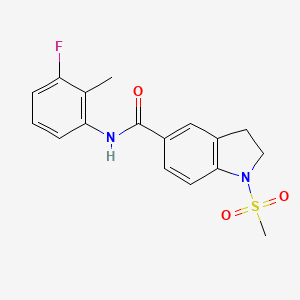

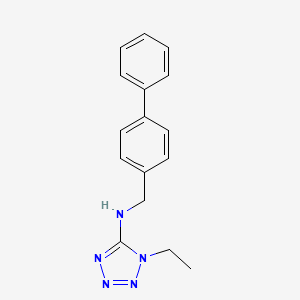
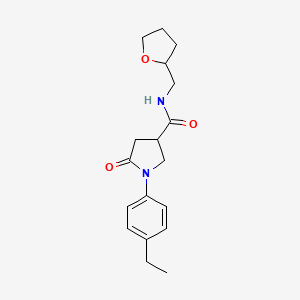
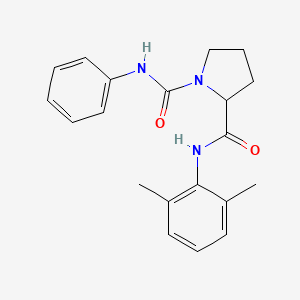
acetic acid](/img/structure/B4418898.png)
![N-[4-(1-benzofuran-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B4418906.png)